![molecular formula C13H15ClN2OS B14206867 Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- CAS No. 832724-87-5](/img/structure/B14206867.png)
Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- is a complex organic compound with a unique structure that includes a thiazolidine ring, a chloromethyl group, and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- typically involves the reaction of a thiazolidine derivative with a chloromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: A related compound with a similar acetamide structure but different substituents.
N-(4-chlorophenyl)acetamide: Another similar compound with a chlorophenyl group instead of the thiazolidine ring.
Uniqueness
Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- is unique due to its combination of a thiazolidine ring, chloromethyl group, and phenylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Propiedades
Número CAS |
832724-87-5 |
|---|---|
Fórmula molecular |
C13H15ClN2OS |
Peso molecular |
282.79 g/mol |
Nombre IUPAC |
N-[3-benzyl-4-(chloromethyl)-1,3-thiazolidin-2-ylidene]acetamide |
InChI |
InChI=1S/C13H15ClN2OS/c1-10(17)15-13-16(12(7-14)9-18-13)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
Clave InChI |
PEFAOOFCZWMVTP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N=C1N(C(CS1)CCl)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


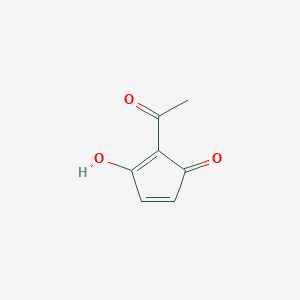

![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
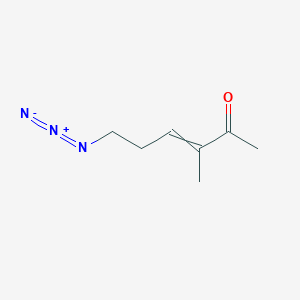
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)

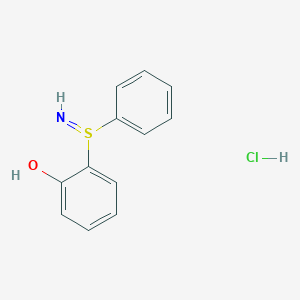
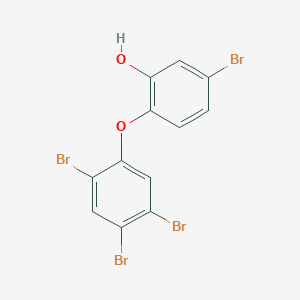
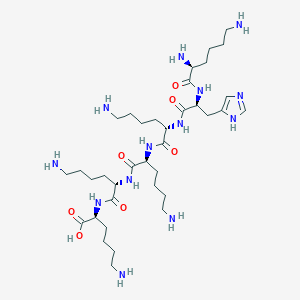
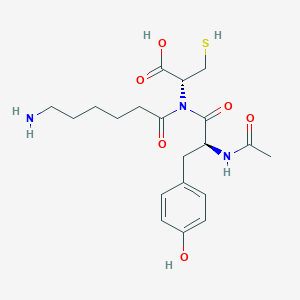
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)

